3-Bromo-2,6-difluoro-5-methylbenzaldehyde
Description
Structural Significance and Positional Isomerism of Halogenated Benzaldehydes
The introduction of halogen atoms onto a benzaldehyde (B42025) ring significantly alters the compound's physicochemical properties. mdpi.com Halogenated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes due to the unique reactivity conferred by the halogen substituents. mdpi.comresearchgate.net Fluorine, the most electronegative element, has a profound impact on the electronic characteristics of the aromatic system. numberanalytics.com The incorporation of fluorine can enhance properties such as metabolic stability and lipophilicity, which is highly desirable in drug design. numberanalytics.comnih.gov Bromine, on the other hand, serves as a versatile functional handle, readily participating in a wide array of organic reactions, most notably metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov
The specific positioning of these substituents on the aromatic ring is critical and gives rise to positional isomerism. Positional isomers have the same molecular formula but differ in the location of their functional groups on the carbon skeleton. researchgate.net In halogenated benzaldehydes, the arrangement of the halogen atoms relative to the aldehyde group and to each other dictates the molecule's reactivity, steric hindrance, and intermolecular interactions. mdpi.com For instance, the placement of a halogen at the para-position relative to the aldehyde can minimize steric hindrance. mdpi.com Conversely, ortho-substitution can lead to significant steric and electronic effects that influence the reactivity of the aldehyde group. The specific arrangement in 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, with fluorine atoms flanking the aldehyde and bromine and methyl groups at other positions, creates a unique electronic and steric environment that can be exploited in targeted synthesis.
Table 2: Examples of Positional Isomers among Halogenated Benzaldehydes
This table is interactive and showcases different arrangements of halogen substituents on the benzaldehyde core.
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 3-Bromo-2,6-difluorobenzaldehyde | C₇H₃BrF₂O | 398456-82-1 chemicalbook.com |
| 4-Bromo-2,5-difluorobenzaldehyde | C₇H₃BrF₂O | Not specified sigmaaldrich.com |
| 3-Bromo-2,5-difluorobenzaldehyde | C₇H₃BrF₂O | 112279-64-8 chemicalbook.com |
| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | Not specified sigmaaldrich.com |
Research Context of Fluorinated and Brominated Aromatic Systems
Fluorinated and brominated aromatic compounds are cornerstones of modern synthetic chemistry, finding extensive use across a multitude of industries.
Fluorinated Aromatic Systems: The field of organofluorine chemistry has expanded dramatically due to the unique and often beneficial properties that fluorine imparts upon organic molecules. researchgate.net Fluorinated aromatics are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com In medicine, the substitution of hydrogen with fluorine can improve a drug's efficacy and metabolic stability; notable examples include fluoroquinolone antibiotics and the anticancer agent 5-fluorouracil. numberanalytics.com In materials science, the high thermal stability and chemical resistance of the carbon-fluorine bond are leveraged in the creation of high-performance polymers, such as polytetrafluoroethylene (PTFE), and materials for organic light-emitting diodes (OLEDs). numberanalytics.com
Brominated Aromatic Systems: Bromoarenes are highly valuable synthetic intermediates. jalsnet.com The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is crucial for the formation of organometallic reagents, such as Grignard and organolithium reagents. researchgate.net Perhaps most significantly, aryl bromides are key coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful tools for constructing complex molecular frameworks from simpler precursors. researchgate.net This versatility makes brominated aromatics indispensable in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. nih.govjalsnet.com
Overview of Synthetic Challenges and Research Opportunities Pertaining to this compound
The synthesis of a polysubstituted aromatic compound like this compound presents distinct challenges and opens up new research avenues.
Synthetic Challenges: A primary challenge in synthesizing highly substituted benzene (B151609) derivatives is achieving regioselectivity—the ability to introduce substituents at specific positions on the ring. nih.gov The synthesis often requires a multi-step approach, and controlling the position of each incoming group can be difficult, potentially leading to mixtures of isomers and low yields. The aldehyde functional group is sensitive to both nucleophiles and oxidizing agents, which can complicate synthetic routes. rug.nlresearchgate.net For instance, reactions involving highly reactive organometallic reagents may require the aldehyde to be temporarily protected to prevent unwanted side reactions. researchgate.net The development of efficient, high-yielding, and scalable syntheses for such complex molecules remains a significant goal in organic chemistry, as traditional methods can be time-consuming and costly. liberty.edu
Research Opportunities: Despite the synthetic hurdles, the unique structure of this compound makes it a promising candidate for future research. Its multifunctional nature provides a template for creating diverse molecular libraries for drug discovery and materials science. The bromine atom can be selectively targeted for cross-coupling reactions, the aldehyde group can undergo a vast number of transformations (e.g., oxidation, reduction, condensation), and the fluorine atoms can be used to fine-tune the electronic properties and stability of the final products. numberanalytics.comacs.org Research may focus on developing novel one-pot or tandem reaction sequences to streamline its synthesis, making it more accessible. liberty.eduscispace.com Furthermore, exploring the utility of this compound as a key intermediate for novel pharmaceuticals, agrochemicals, or functional materials represents a significant area of opportunity, building upon the established importance of fluorinated and brominated aromatic systems. researchgate.netjalsnet.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYUGMBBBJFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 Bromo 2,6 Difluoro 5 Methylbenzaldehyde
Strategic Halogenation Approaches for the Benzene (B151609) Ring
The core of synthesizing 3-Bromo-2,6-difluoro-5-methylbenzaldehyde lies in the targeted introduction of bromine and fluorine atoms onto a substituted benzene ring. This involves distinct chemical transformations that leverage the electronic properties of the starting materials and intermediates to direct the incoming halogens to the correct positions.
The introduction of a bromine atom at a specific position on a substituted benzaldehyde (B42025) ring is a critical step. The choice of bromination technique depends on the desired regioselectivity, which is governed by the electronic and steric effects of the substituents already present on the ring.
Electrophilic aromatic substitution (EAS) is the most common method for preparing aryl bromides. nih.gov This reaction involves an electrophile (E+) reacting with the electron-rich aromatic ring, replacing a hydrogen atom. uomustansiriyah.edu.iq In the context of synthesizing the target molecule, a plausible precursor would be 2,6-difluoro-5-methylbenzaldehyde. The bromination of this precursor would involve an electrophilic bromine species, typically generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). masterorganicchemistry.com
The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the ring. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the fluorine atoms (-F) are deactivating, ortho-, para-directing groups, and the methyl group (-CH₃) is an activating, ortho-, para-directing group. The target position for bromination is the C3 position, which is ortho to the C2-fluorine and meta to the aldehyde group. The interplay of these directing effects determines the feasibility and selectivity of the reaction. While the aldehyde group directs meta, the activating effect of the methyl group and the ortho-directing effect of the fluorine atom at C2 would favor substitution at the C3 position.
Various reagents can be employed for electrophilic bromination, each offering different levels of reactivity and selectivity.
| Reagent System | Description | Typical Conditions |
| Br₂ / FeBr₃ | A classic and potent combination where the Lewis acid polarizes the Br-Br bond, generating a strong electrophile. masterorganicchemistry.com | Inert solvent (e.g., CH₂Cl₂, CCl₄), often at or below room temperature. |
| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used when high selectivity is required or when the substrate is sensitive to strong acids. nih.gov | Acetonitrile or DMF as solvent, can be used with or without a catalyst. nih.gov |
| Tetraalkylammonium tribromides | These reagents are known for providing high para-selectivity in the bromination of certain activated aromatic compounds. nih.gov | Various organic solvents, often used for specific regiochemical control. |
While electrophilic substitution is dominant for aromatic rings, radical-initiated pathways offer an alternative, though less common, approach for ring bromination. These reactions typically proceed via a radical chain mechanism. Initiation involves the homolytic cleavage of a bromine source, such as molecular bromine (Br₂), using heat or UV light to generate bromine radicals (Br•). masterorganicchemistry.com
In a subsequent propagation step, the bromine radical can abstract a hydrogen atom from the aromatic ring to form a phenyl radical intermediate and hydrogen bromide (HBr). rsc.org This phenyl radical then reacts with another molecule of Br₂ to yield the brominated aromatic product and a new bromine radical, continuing the chain.
Achieving regioselectivity in radical aromatic bromination is challenging because the factors governing radical stability and reactivity are different from those in electrophilic substitution. The stability of the intermediate aryl radical plays a key role. However, for many substituted benzenes, these methods can lead to mixtures of isomers or side-chain bromination, for instance at the methyl group. masterorganicchemistry.com
| Initiator | Method of Radical Generation | Key Features |
| UV Light (hν) | Photochemical homolysis of Br₂. | Allows for reaction at lower temperatures; commonly used for allylic and benzylic bromination. masterorganicchemistry.com |
| Heat (Δ) | Thermal homolysis of Br₂ or radical initiators like AIBN. | Requires higher temperatures; can be less selective. |
| Radical Initiators (e.g., AIBN) | Thermal decomposition to produce radicals that initiate the chain reaction. | Provides better control over initiation compared to bulk heating. |
| Visible Light Photocatalysis | Uses a photocatalyst to generate bromine radicals from a bromide source under mild conditions. rsc.org | Offers a modern, controlled approach to radical generation. rsc.org |
The incorporation of fluorine atoms into the aromatic ring at the 2 and 6 positions is another crucial aspect of the synthesis. This can be achieved either by starting with a precursor already containing the fluorine atoms or by introducing them onto a pre-brominated and methylated benzaldehyde.
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. masterorganicchemistry.com This reaction is the reverse of what is typical for alkyl halides, as it involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com The reaction requires two main features on the aromatic substrate: one or more strong electron-withdrawing groups and a good leaving group (like Cl, Br, or NO₂). libretexts.org
In a hypothetical synthesis of this compound, one could start with a precursor such as 3-bromo-2,6-dichloro-5-methylbenzaldehyde. The aldehyde and bromo groups act as electron-withdrawing substituents, activating the ring carbons for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the fluoride nucleophile (from a source like KF or CsF) attacks the carbon bearing a leaving group (e.g., chloride), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org
The rate of SₙAr reactions is influenced by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex, which is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org Interestingly, in SₙAr, aryl fluorides can react faster than other aryl halides because the high electronegativity of fluorine strongly activates the ring for the initial, often rate-determining, nucleophilic attack. masterorganicchemistry.comwyzant.com
| Fluoride Source | Description | Typical Conditions |
| Potassium Fluoride (KF) | A common and cost-effective fluoride source. Often used with a phase-transfer catalyst (e.g., a crown ether) to enhance its solubility and reactivity in organic solvents. | High temperatures (150-250 °C), polar aprotic solvents (e.g., DMSO, sulfolane). |
| Cesium Fluoride (CsF) | More reactive than KF due to the weaker Cs-F ionic bond and better solubility. | Can often be used under milder conditions than KF. |
| Tetrabutylammonium Fluoride (TBAF) | A source of a more "naked" and highly reactive fluoride ion, as it is soluble in organic solvents. | Anhydrous conditions are crucial as it is highly hygroscopic. |
Electrophilic fluorination offers a complementary approach, where a reagent delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic aromatic ring. wikipedia.org This method would be applicable to a substrate like 3-bromo-5-methylbenzaldehyde. The development of stable and selective N-F reagents has made electrophilic fluorination a practical tool in modern organic synthesis. wikipedia.org
Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used. brynmawr.edu These compounds contain a nitrogen-fluorine bond, with the nitrogen atom bearing electron-withdrawing groups that render the fluorine atom electron-deficient and reactive towards electron-rich species. wikipedia.org
The regioselectivity of electrophilic fluorination is governed by the same principles as other electrophilic aromatic substitutions. In the case of 3-bromo-5-methylbenzaldehyde, the methyl group is an ortho-, para-director, the bromo group is also an ortho-, para-director, and the aldehyde is a meta-director. The desired fluorination at the 2 and 6 positions is ortho to both the methyl and bromo groups. This convergence of directing effects would strongly favor the introduction of fluorine at these positions, although steric hindrance from the adjacent groups could be a competing factor.
| Reagent | Full Name | Key Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A highly effective, stable, and user-friendly crystalline solid. It is a powerful electrophilic fluorinating agent. nih.gov |
| NFSI | N-Fluorobenzenesulfonimide | A milder electrophilic fluorinating agent compared to Selectfluor, often used for sensitive substrates. brynmawr.edu |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Another effective N-F reagent used for electrophilic fluorination. wikipedia.org |
Introduction of Fluorine Atoms via Selective Fluorination Reactions
Formation and Derivatization of the Aldehyde Functional Group
The introduction of a formyl (-CHO) group onto a benzene ring is a cornerstone of aromatic chemistry. This can be achieved either by direct formylation of a C-H bond on a suitable aromatic precursor or by the oxidation of a pre-existing functional group, such as a methyl or hydroxymethyl group. The choice of method depends on the availability of starting materials and the electronic nature of the substituents on the aromatic ring.
Direct formylation involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a formylating agent. The logical precursor for the direct formylation to this compound is 4-Bromo-1,5-difluoro-2-methylbenzene. The regioselectivity of the formylation is directed by the existing substituents. In this precursor, the methyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The formylation is expected to occur at the position flanked by the two fluorine atoms, which is activated by the para-methyl group and sterically accessible.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgyoutube.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate a chloroiminium ion, known as the Vilsmeier reagent [ClCH=N(CH₃)₂]⁺. chemistrysteps.comwikipedia.org This electrophile, although weaker than those used in Friedel-Crafts reactions, is effective for activated aromatic rings. chemistrysteps.com
The reaction mechanism proceeds via the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the aldehyde. youtube.comwikipedia.org
For the synthesis of this compound from 4-Bromo-1,5-difluoro-2-methylbenzene, the aromatic ring is substituted with both an activating methyl group and deactivating halogen atoms. While electron-rich aromatics are ideal substrates, the reaction can be driven to completion for less reactive substrates by adjusting reaction conditions, such as temperature and reaction time. The directing effects of the substituents would favor the introduction of the formyl group at the desired position.
Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Substituted Arenes
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Anisole | POCl₃, DMF | DMF | 90-100 | 2-4 | >90 |
| 1,3,5-Trimethylbenzene | POCl₃, DMF | 1,2-Dichloroethane | 80 | 5 | 85-90 |
| N,N-Dimethylaniline | POCl₃, DMF | None | 35 | 1 | >95 |
| *4-Bromo-1,5-difluoro-2-methylbenzene (Hypothetical) | POCl₃, DMF | DMF or Dichlorobenzene | 80-120 | 6-12 | Moderate |
Note: Data for the specific precursor is hypothetical and based on typical conditions required for moderately activated/deactivated systems.
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org For formylation, the required reagent would be formyl chloride (HCOCl). However, formyl chloride is extremely unstable and cannot be stored, decomposing readily into carbon monoxide (CO) and hydrogen chloride (HCl). thieme-connect.de
This instability poses a significant challenge. To overcome this, formyl chloride is sometimes generated in situ. One such method is the Gattermann-Koch reaction, which uses CO and HCl under high pressure with a catalyst mixture of AlCl₃ and copper(I) chloride. This method is generally suitable for simple aromatic hydrocarbons like benzene and toluene (B28343).
Applying the Friedel-Crafts formylation directly using formyl chloride to 4-Bromo-1,5-difluoro-2-methylbenzene would be synthetically challenging due to the reagent's instability. Furthermore, the presence of deactivating halogen substituents on the aromatic ring would necessitate harsh reaction conditions, which could lead to side reactions or decomposition of the starting material. The strong Lewis acid catalyst could also promote unwanted isomerization or dehalogenation. Due to these limitations, this method is less commonly employed for the synthesis of complex benzaldehydes compared to alternatives like the Vilsmeier-Haack reaction.
An alternative strategy to direct formylation is the oxidation of a substituent already present on the aromatic ring. This two-step approach involves first synthesizing the appropriately substituted precursor, such as 4-bromo-1,5-difluoro-2-methylbenzene (a toluene derivative) or (3-bromo-2,6-difluoro-5-methylphenyl)methanol (a benzyl (B1604629) alcohol derivative), followed by its selective oxidation to the aldehyde.
Manganese (IV) oxide (MnO₂) is a mild and highly selective oxidizing agent renowned for its ability to convert primary and secondary benzylic and allylic alcohols into their corresponding aldehydes and ketones without over-oxidation to carboxylic acids. commonorganicchemistry.commychemblog.com The reaction is typically performed under neutral, heterogeneous conditions by stirring the alcohol with an excess of activated MnO₂ in a non-polar organic solvent like dichloromethane, chloroform, or petroleum ether at room temperature or with gentle heating. commonorganicchemistry.comsciencemadness.org
The precursor for this synthesis route, (3-bromo-2,6-difluoro-5-methylphenyl)methanol, can be prepared from the corresponding benzoic acid or ester via reduction. The subsequent oxidation with MnO₂ is expected to be efficient. The mechanism involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a series of electron and proton transfers. mychemblog.com The activity of the MnO₂ reagent can vary significantly depending on its method of preparation and activation. mychemblog.comsciencemadness.org
Table 2: Typical Conditions for MnO₂ Oxidation of Benzylic Alcohols
| Substrate | Solvent | MnO₂ Equivalents (w/w) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzyl alcohol | Dichloromethane | 5-10 | Room Temp | 12-24 h | ~90 |
| 4-Nitrobenzyl alcohol | Chloroform | 10 | Reflux | 6 h | ~95 |
| Cinnamyl alcohol | Petroleum Ether | 8 | Room Temp | 4 h | ~85 |
| *(3-Bromo-2,6-difluoro-5-methylphenyl)methanol (Hypothetical) | Dichloromethane | 5-15 | Room Temp - Reflux | 12-48 h | Good to Excellent |
Note: Data for the specific precursor is hypothetical and based on established protocols for analogous benzylic alcohols. commonorganicchemistry.comsciencemadness.org
The direct oxidation of a methyl group on an aromatic ring to an aldehyde is an attractive and atom-economical synthetic route. However, this transformation is challenging because the product aldehyde is often more susceptible to oxidation than the starting methylarene, leading to the formation of the corresponding carboxylic acid as a major byproduct. researchgate.netnih.gov
Modern research has focused on developing catalytic systems that can selectively perform this oxidation using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. ijesi.org One successful approach involves the use of N-hydroxyphthalimide (NHPI) as a catalyst in combination with a transition metal co-catalyst, such as cobalt(II) acetate. researchgate.netnih.gov This system generates phthalimide-N-oxyl (PINO) radicals, which are capable of abstracting a hydrogen atom from the benzylic position of the methylarene, initiating the oxidation cascade. The use of specialized solvents, like hexafluoroisopropanol (HFIP), has been shown to stabilize the aldehyde product and prevent over-oxidation. nih.govresearchgate.net
Another approach utilizes vanadium-based catalysts with hydrogen peroxide, which can selectively oxidize toluene derivatives to benzaldehydes. mdpi.comudel.edu Applying such a system to 4-bromo-1,5-difluoro-2-methylbenzene could potentially yield the target aldehyde directly. However, careful optimization of the catalyst, oxidant concentration, temperature, and reaction time would be crucial to maximize the selectivity for the aldehyde and minimize the formation of (3-bromo-2,6-difluoro-5-methyl)benzoic acid.
Selective Oxidation of Methyl or Alcohol Precursors to the Aldehyde
Multi-Step Synthesis Sequences for this compound
Multi-step synthesis is essential for constructing this molecule due to the specific arrangement of its functional groups. The sequence of reactions is critical in preventing unwanted side reactions and ensuring the correct placement of the bromine, fluorine, methyl, and aldehyde moieties.
The synthesis of this compound can be approached through both convergent and divergent strategies.
Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of related products. In this context, a difluoro-methyl-bromobenzene could be a central intermediate. This intermediate could then be subjected to different formylation reactions or further functionalization to produce a library of related compounds, including this compound.
A hypothetical divergent synthesis could start from 1,3-difluoro-5-methylbenzene. This starting material could then be brominated to introduce the bromine atom, followed by a formylation step to introduce the aldehyde group. The regioselectivity of these steps would be crucial and influenced by the directing effects of the existing substituents.
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful tuning include temperature, reaction time, choice of catalyst, and the stoichiometry of reactants. chemicalbook.com
For instance, in the synthesis of a similar compound, 3-bromo-2,5-difluorobenzaldehyde, the reaction conditions for a deamination-diazotization reaction were carefully controlled. chemicalbook.com The reaction was initiated at 0°C and the temperature was maintained below 15°C during the addition of sodium nitrite. chemicalbook.com The reaction was then allowed to warm to room temperature and stirred for one hour to ensure completion. chemicalbook.com
A representative table of reaction parameters that would need optimization for a hypothetical formylation step is provided below.
| Parameter | Range | Effect on Yield and Purity |
| Temperature | -78°C to 100°C | Lower temperatures can increase selectivity but may require longer reaction times. |
| Catalyst | Lewis acids (e.g., AlCl₃, BF₃), Palladium complexes | The choice of catalyst can significantly influence the rate and selectivity of the reaction. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. |
| Reaction Time | 1 to 24 hours | Insufficient time can lead to incomplete conversion, while excessive time may result in side product formation. |
Table 1: Key Parameters for Optimization in the Synthesis of this compound
Iii. Chemical Reactivity and Transformational Chemistry of 3 Bromo 2,6 Difluoro 5 Methylbenzaldehyde
Reactions at the Aldehyde Moiety of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde
The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the carbonyl carbon of aldehydes. libretexts.orglibretexts.org This reaction is a powerful method for forming new carbon-carbon bonds. The initial product is a magnesium or lithium alkoxide intermediate, which is subsequently protonated, typically with a dilute acid workup, to yield a secondary alcohol. libretexts.orgpressbooks.pub
Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as a source of hydride ions (H⁻). libretexts.org These ions also add to the carbonyl carbon, leading to the formation of alcohols after protonation. pressbooks.pub The reaction with this compound would produce the corresponding secondary alcohols or the primary benzyl (B1604629) alcohol derivative. libretexts.orgyoutube.com
Mechanism of Grignard Reagent Addition:
Lewis Acid-Base Complexation : The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub
Nucleophilic Attack : The alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon, forming a new C-C bond and a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Protonation : Addition of a proton source (e.g., H₃O⁺) in a separate step neutralizes the alkoxide to form the final alcohol product. libretexts.orgpressbooks.pub
Table 1: Examples of Nucleophilic Addition to this compound
| Reagent | Reagent Type | Product Name |
| Methylmagnesium bromide (CH₃MgBr) | Organometallic | 1-(3-Bromo-2,6-difluoro-5-methylphenyl)ethanol |
| Phenyllithium (C₆H₅Li) | Organometallic | (3-Bromo-2,6-difluoro-5-methylphenyl)(phenyl)methanol |
| Sodium borohydride (NaBH₄) | Hydride | (3-Bromo-2,6-difluoro-5-methylphenyl)methanol |
The aldehyde group of this compound can undergo condensation reactions with primary amines and their derivatives. masterorganicchemistry.com These reactions involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.com The formation of these products is often catalyzed by acid. masterorganicchemistry.com
Imines (Schiff Bases) are formed by reacting the aldehyde with a primary amine (R-NH₂). masterorganicchemistry.com
Oximes result from the reaction with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com
Hydrazones are produced from the reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives. masterorganicchemistry.com
The mechanism for these reactions is similar, involving the formation of a carbinolamine intermediate which then dehydrates to yield the final product. masterorganicchemistry.com
Table 2: Condensation Reactions of this compound
| Reactant | Product Type | Product Name |
| Aniline (C₆H₅NH₂) | Imine | N-(3-Bromo-2,6-difluoro-5-methylbenzylidene)aniline |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |
Aldehydes are readily oxidized to form carboxylic acids. The aldehyde group in this compound can be converted to a carboxylic acid group (-COOH) using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. This reaction is a fundamental transformation in organic synthesis. The resulting product would be 3-Bromo-2,6-difluoro-5-methylbenzoic acid.
The reduction of the aldehyde group yields a primary alcohol. This is a specific case of nucleophilic addition using a hydride reagent, as mentioned in section 3.1.1. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes to their corresponding alcohols. pressbooks.pub For this compound, this reduction selectively transforms the aldehyde moiety into a hydroxymethyl group (-CH₂OH), yielding (3-Bromo-2,6-difluoro-5-methylphenyl)methanol.
Transformations Involving the Aromatic Halogen Substituents
The halogen atoms on the aromatic ring, particularly the fluorine atoms, can participate in reactions, most notably nucleophilic aromatic substitution.
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org In this compound, the aldehyde group is a powerful electron-withdrawing group. This effect is most pronounced at the ortho and para positions relative to the aldehyde.
The two fluorine atoms are located at the ortho positions (C2 and C6) to the aldehyde group. This positioning significantly activates them towards attack by nucleophiles. libretexts.org Fluorine is an excellent leaving group in SₙAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Common nucleophiles like alkoxides (e.g., sodium methoxide), amines, and thiols can displace one or both of the fluorine atoms. The bromine atom at the C3 position is meta to the aldehyde and is therefore not activated towards SₙAr and is much less likely to be displaced under these conditions. libretexts.org
Table 3: Examples of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Expected Major Product (Monosubstitution) |
| Sodium methoxide (B1231860) (NaOCH₃) | 3-Bromo-2-fluoro-6-methoxy-5-methylbenzaldehyde |
| Ammonia (NH₃) | 2-Amino-3-bromo-6-fluoro-5-methylbenzaldehyde |
| Sodium thiophenoxide (NaSPh) | 3-Bromo-2-fluoro-5-methyl-6-(phenylthio)benzaldehyde |
Electrophilic Aromatic Substitution for Further Aryl Functionalization
The aromatic ring of this compound contains a single hydrogen atom at the C4 position, making it the sole site for electrophilic aromatic substitution (EAS) reactions. The feasibility and rate of such reactions are governed by the cumulative electronic effects of the five substituents on the ring. These substituents modulate the nucleophilicity of the aromatic ring and direct the position of the incoming electrophile.
The directing effects of the substituents are summarized below:
Aldehyde Group (-CHO) at C1 : This group is strongly deactivating due to its electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta positions (C3 and C5).
Fluorine Atoms (-F) at C2 and C6 : Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M). lumenlearning.comlibretexts.org However, they are ortho- and para-directors. lumenlearning.comlibretexts.org The fluorine at C2 directs to C3 (ortho) and C5 (para), while the fluorine at C6 directs to C5 (ortho) and C3 (para).
Bromine Atom (-Br) at C3 : Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. lumenlearning.comlibretexts.org It directs incoming electrophiles to the C2, C4 (ortho), and C6 (para) positions.
Methyl Group (-CH₃) at C5 : Alkyl groups like methyl are activating and ortho-, para-directing due to electron donation via inductive effects (+I) and hyperconjugation. lumenlearning.com The methyl group directs incoming electrophiles to the C4, C6 (ortho) and C2 (para) positions.
The regiochemical outcome of an electrophilic attack on the C4 position is determined by the interplay of these directing effects. The activating methyl group and the ortho-directing bromine atom both steer the incoming electrophile toward the C4 position. Conversely, the strongly deactivating aldehyde group and the two fluorine atoms direct away from C4. In cases of competing directing effects, the most powerful activating group typically governs the regioselectivity. quizlet.com Therefore, the methyl group's activating influence, reinforced by the bromine's directing effect, favors substitution at the C4 position. However, the combined deactivating power of the aldehyde and halogen substituents significantly reduces the ring's nucleophilicity, suggesting that forceful reaction conditions would be necessary to achieve further functionalization via electrophilic aromatic substitution.
| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Position(s) | Effect on C4 Position |
|---|---|---|---|---|
| -CHO (C1) | -I, -M (Withdrawing) | Strongly Deactivating | Meta (C3, C5) | Disfavors |
| -F (C2) | -I > +M (Withdrawing) | Weakly Deactivating | Ortho (C3), Para (C5) | Disfavors |
| -Br (C3) | -I > +M (Withdrawing) | Weakly Deactivating | Ortho (C2, C4), Para (C6) | Favors |
| -CH₃ (C5) | +I, Hyperconjugation (Donating) | Activating | Ortho (C4, C6), Para (C2) | Favors |
| -F (C6) | -I > +M (Withdrawing) | Weakly Deactivating | Ortho (C5), Para (C3) | Disfavors |
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Stille, Negishi)
The bromine atom at the C3 position of this compound serves as a versatile handle for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The most prominent among these are the Suzuki, Stille, and Negishi couplings, which typically employ palladium or nickel catalysts.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. harvard.edunih.gov It is widely used due to the mild reaction conditions, commercial availability and stability of the boronic acid reagents, and the low toxicity of the boron-containing byproducts. nih.gov For a substrate like this compound, the reaction would proceed by coupling at the C-Br bond with a suitable organoboron reagent in the presence of a palladium catalyst and a base.
Stille Coupling : The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. nih.gov This method is valued for its tolerance of a wide array of functional groups, as the organostannanes are largely inert to many reaction conditions. The reaction typically proceeds without the need for a base.
Negishi Coupling : This reaction effects the formation of a C-C bond between an organohalide and an organozinc reagent, catalyzed by either nickel or palladium. organic-chemistry.orgresearchgate.net Organozinc reagents are among the more reactive organometallics used in cross-coupling, often allowing for reactions to occur under mild conditions with high efficiency. nih.gov This reaction is particularly effective for constructing C(sp³)–C(sp²) bonds. nih.gov
These cross-coupling reactions follow a general catalytic cycle involving three key steps:
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation : The organic group from the organometallic reagent (B, Sn, or Zn) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the catalytically active metal species.
| Reaction | Organometallic Reagent | Typical Catalyst | Base Required | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Yes (e.g., Na₂CO₃, K₃PO₄) | Stable reagents, non-toxic byproducts, mild conditions. nih.gov |
| Stille | Organotin (e.g., R-SnBu₃) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | No | High functional group tolerance. nih.gov |
| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complexes | No | High reactivity, mild conditions. organic-chemistry.orgnih.gov |
Regioselectivity and Stereoselectivity in Reactions of this compound
Directing Effects of Halogen and Methyl Substituents
The regioselectivity of reactions involving the aromatic ring of this compound is dictated by the electronic properties of its substituents. Each group exerts both inductive and resonance effects, which influence the electron density at different positions on the ring.
Halogen Substituents (F and Br) : Halogens are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org For halogens, the inductive effect generally dominates, making them net deactivators, yet they remain ortho-, para-directing. libretexts.orglibretexts.org
In the context of electrophilic substitution at the only available C4 position, the directing effects of the methyl group (ortho to C4) and the bromine atom (ortho to C4) are synergistic. They both enhance the nucleophilicity of this position relative to what it would be otherwise, guiding the electrophile to this site. While the fluorine atoms and the aldehyde group deactivate the ring, their directing effects are aimed elsewhere, leaving the influence of the methyl and bromine groups to dominate the regioselectivity for any potential substitution at C4.
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -F, -Br | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
| -CH₃ | +I (Weak) | Hyperconjugation (Donating) | Activating | Ortho, Para |
| -CHO | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |
Asymmetric Transformations and Chiral Auxiliary Strategies
The aldehyde functional group in this compound is a key site for asymmetric transformations. The carbonyl carbon of the aldehyde is prochiral, and nucleophilic addition to it creates a new stereocenter. Controlling the stereochemical outcome of such additions is a central goal of asymmetric synthesis.
One of the most effective methods for achieving high stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemistry of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment, causing the reaction to proceed diastereoselectively, where one diastereomer is formed in preference to the other. blogspot.com After the desired transformation, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule, and can often be recovered for reuse. wikipedia.org
For aldehydes, a common strategy involves condensation with a chiral amine or amino alcohol to form a chiral imine or oxazolidine (B1195125) intermediate. The steric bulk and electronic features of the auxiliary then block one of the two faces of the reactive center, forcing the nucleophile to attack from the less hindered direction.
Several well-established chiral auxiliaries are employed for stereoselective reactions of carbonyl compounds:
Evans' Oxazolidinones : These auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, alkylations, and other transformations of carbonyl compounds. wikipedia.org
Pseudoephedrine : Used as a practical chiral auxiliary, pseudoephedrine can be converted to a chiral amide, which then directs diastereoselective alkylation reactions at the α-carbon. nih.gov
SAMP/RAMP Hydrazines : These auxiliaries, derived from proline, are used to form chiral hydrazones with aldehydes and ketones, enabling highly diastereoselective α-alkylation.
The choice of a specific chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol in the synthesis of chiral alcohols or other products derived from the aldehyde group of this compound.
| Chiral Auxiliary | Derived Intermediate | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | N-acyl oxazolidinone | Asymmetric aldol reactions, alkylations. wikipedia.org |
| Pseudoephedrine | Amide | Asymmetric α-alkylation of carboxylic acids. nih.gov |
| (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Hydrazone | Asymmetric α-alkylation of aldehydes/ketones. |
Iv. Mechanistic Investigations and Theoretical Studies on 3 Bromo 2,6 Difluoro 5 Methylbenzaldehyde Chemistry
Elucidation of Reaction Mechanisms in Synthetic Pathways and Transformations
Understanding the step-by-step processes of bond formation and cleavage is fundamental to controlling chemical reactions involving 3-Bromo-2,6-difluoro-5-methylbenzaldehyde.
Further halogenation of the this compound ring would proceed via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The rate and regioselectivity of this process are dictated by the combined directing effects of the substituents already present on the benzene (B151609) ring.
Aldehyde Group (-CHO): This group is a moderate deactivator and directs incoming electrophiles to the meta position due to its electron-withdrawing nature through both resonance and induction.
Halogen Atoms (-Br, -F): Bromine and fluorine are deactivating due to their strong inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (sigma complex). masterorganicchemistry.comstudymind.co.uk
Methyl Group (-CH₃): This group is a weak activator and an ortho, para-director due to hyperconjugation and its inductive electron-donating effect.
In the case of this compound, the only available position for substitution is C4. The directing effects on this position are conflicting: it is ortho to the bromine, meta to the aldehyde, and para to the methyl group. While the methyl group activates this position and the bromine directs towards it, the powerful deactivating effects of the aldehyde and three halogens would make further electrophilic substitution challenging, requiring harsh reaction conditions. The mechanism involves the generation of a potent electrophile (e.g., Br⁺ from Br₂ and a Lewis acid like FeBr₃), which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation. studymind.co.uk Subsequent loss of a proton re-establishes aromaticity and yields the substituted product.
Functional group interconversions (FGIs) are key transformations in organic synthesis, and for this molecule, they primarily involve the aldehyde group. solubilityofthings.comub.edu
Oxidation to Carboxylic Acid: The aldehyde group can be readily oxidized to a carboxylic acid. The mechanism of oxidation, for instance using a chromium(VI) reagent, typically involves the formation of a chromate (B82759) ester intermediate. imperial.ac.uk This is followed by a rate-determining step where a base removes the aldehydic proton, leading to the elimination of a reduced chromium species and the formation of the carboxylic acid. imperial.ac.uk
Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol (benzyl alcohol derivative). With reducing agents like sodium borohydride (B1222165) (NaBH₄), the mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. fiveable.mencert.nic.in This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of this intermediate by a protic solvent yields the final alcohol product. imperial.ac.uk The electron-withdrawing substituents on the ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
While specific experimental kinetic and thermodynamic data for this compound are not available in the literature, general principles can be applied.
Kinetics: The rate of a reaction is determined by its activation energy. For electrophilic halogenation, the presence of multiple deactivating groups (CHO, Br, F) on the ring would significantly increase the activation energy, leading to very slow reaction rates. Conversely, for nucleophilic addition reactions at the carbonyl carbon (e.g., reduction by NaBH₄), the electron-withdrawing nature of the ring substituents would enhance the electrophilicity of the carbonyl carbon, likely lowering the activation energy and increasing the reaction rate compared to an unsubstituted benzaldehyde (B42025).
Computational Chemistry and Quantum Mechanical Simulations
Computational methods provide invaluable insights into the molecular properties and reactivity of compounds like this compound, complementing experimental observations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict several key properties: researchgate.net
Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. nih.gov For this compound, the map would show regions of negative electrostatic potential (electron-rich) around the electronegative oxygen and fluorine atoms, identifying them as sites susceptible to electrophilic attack. Conversely, a region of positive potential (electron-poor) would be located around the carbonyl carbon, highlighting it as a prime site for nucleophilic attack.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. dergipark.org.tr
HOMO: Represents the ability of a molecule to donate electrons. In aromatic systems like this, the HOMO is typically a π-orbital distributed over the benzene ring.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often a π*-orbital, with significant localization on the electron-withdrawing aldehyde group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. mdpi.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.govdergipark.org.tr The presence of multiple electron-withdrawing groups is expected to lower the energy of both orbitals but particularly the LUMO, likely resulting in a moderately sized energy gap.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.65 | Indicates chemical reactivity and kinetic stability (a smaller gap suggests higher reactivity). mdpi.com |
| Ionization Potential (I ≈ -EHOMO) | 7.50 | Energy required to remove an electron. |
| Electron Affinity (A ≈ -ELUMO) | 1.85 | Energy released when an electron is added. |
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Active Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing varying potential values.
Hypothetical MEP Surface Analysis for this compound:
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |
| Aldehyde Oxygen | Highly Negative | Red | Site for electrophilic attack |
| Aldehyde Hydrogen | Positive | Blue | Site for nucleophilic attack |
| Aromatic Ring Carbons | Varied | Green/Yellow | Influenced by substituents |
| Fluorine Atoms | Negative | Yellow/Orange | Electron-withdrawing, influences ring reactivity |
| Bromine Atom | Slightly Negative | Yellow | Electron-withdrawing, potential for halogen bonding |
Calculation of Mulliken Atomic Charges and Atomic Spin Densities
Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution. These calculated atomic charges can further refine the understanding of a molecule's reactivity. In the case of this compound, Mulliken charge calculations would likely show a significant negative charge on the oxygen atom of the carbonyl group and the two fluorine atoms, consistent with their high electronegativity. The carbon atom of the carbonyl group would carry a partial positive charge, making it an electrophilic center.
Atomic spin densities become relevant when studying radical reactions. If this compound were to be involved in a reaction proceeding through a radical intermediate, the calculation of atomic spin densities would indicate how the unpaired electron is distributed across the molecule, identifying the atoms with the highest radical character.
Hypothetical Mulliken Atomic Charges for this compound:
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O (Aldehyde) | -0.55 |
| C (Aldehyde) | +0.40 |
| F (Position 2) | -0.35 |
| F (Position 6) | -0.35 |
| Br (Position 3) | -0.10 |
| C (Methyl) | -0.20 |
Transition State Modeling and Reaction Pathway Characterization
Computational chemistry allows for the modeling of transition states, which are the high-energy structures that molecules pass through during a chemical reaction. By locating and characterizing the transition state for a particular reaction involving this compound, chemists can determine the activation energy, which is a key factor in predicting the reaction rate.
For instance, in a nucleophilic addition to the carbonyl group of this compound, transition state modeling could be used to compare the energy barriers for attack from different trajectories. This would help in understanding the preferred reaction pathway and the factors that influence it, such as steric hindrance from the ortho-substituents (fluorine and bromine). The characterization of the reaction pathway also involves identifying any intermediates that may be formed, providing a complete picture of the reaction mechanism.
Prediction of Regioselectivity and Stereoselectivity through Computational Models
Many chemical reactions can yield multiple products, and computational models are instrumental in predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). For reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, computational models can predict the most likely site of substitution. This is achieved by calculating the energies of the possible intermediates (sigma complexes), with the lowest energy intermediate corresponding to the major product.
The presence of multiple substituents (bromo, difluoro, and methyl) on the benzene ring makes intuitive prediction of regioselectivity complex. Computational models can untangle the competing electronic and steric effects of these groups to provide a more reliable prediction. Similarly, for reactions at the chiral center, if one were to be formed, computational models could predict which stereoisomer would be favored.
Simulation of Spectroscopic Properties (e.g., NMR, IR, Raman, UV-Vis) for Structural Elucidation
Computational methods can simulate various spectroscopic properties of a molecule, which is invaluable for structural elucidation and for confirming the identity of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of this compound. By comparing the calculated spectrum with the experimental one, a detailed assignment of the signals can be made, confirming the molecular structure.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in the IR and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic C=O stretch of the aldehyde group and the C-F and C-Br stretching vibrations.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. This can provide insights into the electronic structure of the molecule and the nature of its chromophores.
Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound:
| Spectroscopic Technique | Calculated Value | Hypothetical Experimental Value | Assignment |
| ¹H NMR (δ, ppm) | 9.85 | 9.82 | Aldehyde H |
| ¹³C NMR (δ, ppm) | 188.2 | 187.9 | Carbonyl C |
| IR (cm⁻¹) | 1710 | 1705 | C=O Stretch |
| UV-Vis (λmax, nm) | 285 | 288 | n → π* transition |
V. Role of 3 Bromo 2,6 Difluoro 5 Methylbenzaldehyde As a Versatile Synthetic Building Block
A Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the aromatic ring of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde provides multiple avenues for synthetic transformations, enabling the assembly of elaborate molecular frameworks.
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established. In a typical reaction, the aryl bromide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding biaryl.
The aldehyde functionality can be further elaborated to extend the polyaromatic system. For instance, subsequent reactions, such as Wittig-type olefination followed by intramolecular cyclization, could potentially be employed to construct more complex polyaromatic hydrocarbons. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the aldehyde group, offering opportunities for selective transformations.
Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound
| Arylboronic Acid Partner | Potential Biaryl Product | Catalyst System (Example) |
| Phenylboronic acid | 2,6-Difluoro-5-methyl-3-phenylbenzaldehyde | Pd(PPh₃)₄, Na₂CO₃ |
| 4-Methoxyphenylboronic acid | 2,6-Difluoro-3-(4-methoxyphenyl)-5-methylbenzaldehyde | Pd(dppf)Cl₂, K₃PO₄ |
| Naphthalene-2-boronic acid | 2,6-Difluoro-5-methyl-3-(naphthalen-2-yl)benzaldehyde | Pd(OAc)₂, SPhos, K₂CO₃ |
Note: This table represents potential reactions based on established Suzuki-Miyaura coupling methodologies. Specific reaction conditions would require experimental optimization.
The aldehyde group of this compound serves as a key functional handle for the construction of a wide variety of heterocyclic ring systems. Numerous condensation reactions with di- or poly-functional nucleophiles can be employed to build diverse heterocyclic scaffolds. For example, reactions with hydrazines or hydroxylamines can yield pyrazoles or isoxazoles, respectively.
Furthermore, multi-component reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, could potentially utilize this compound as the aldehyde component to generate highly substituted dihydropyridines or dihydropyrimidinones. The fluorine substituents on the phenyl ring can impart unique electronic properties to the resulting heterocyclic compounds, potentially influencing their biological activity or material properties.
Design and Synthesis of Analogs and Derivatives of this compound
The structural framework of this compound allows for systematic modifications to explore structure-property relationships and to generate a library of novel compounds with tailored characteristics.
The bromine atom on the aromatic ring is not only a handle for cross-coupling reactions but can also be replaced by other functional groups through various synthetic transformations. For instance, nucleophilic aromatic substitution reactions could potentially be employed to introduce different substituents at this position. The methyl group could also be a site for further functionalization, for example, through radical bromination followed by nucleophilic substitution.
The aldehyde group is one of the most versatile functional groups in organic chemistry, and it can be readily transformed into a wide range of other functionalities. This allows for the creation of a diverse set of derivatives from this compound.
Table 2: Potential Transformations of the Aldehyde Group in this compound
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol |
| Reductive Amination | Amine, NaBH₃CN | Amine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |
| Cyanohydrin Formation | HCN or TMSCN | Cyanohydrin |
This diversity in functional group transformations enables the synthesis of a broad spectrum of derivatives with potentially different chemical, physical, and biological properties, making this compound a valuable starting material for chemical libraries.
Intermediacy in the Synthesis of Specialty Chemicals and Advanced Materials
Given its versatile reactivity, this compound is a potential intermediate in the synthesis of a variety of specialty chemicals and advanced materials. For instance, its derivatives could find applications as liquid crystals, organic light-emitting diode (OLED) materials, or as components of agrochemicals and pharmaceuticals. The presence of fluorine atoms can enhance properties such as thermal stability, lipophilicity, and metabolic stability, which are often desirable in these applications. While specific industrial applications of this compound are not widely reported in the public domain, its structural features suggest its potential as a key building block in these technologically important areas.
Development of Chemical Scaffolds for Material Science Applications
The unique substitution pattern of this compound makes it an excellent candidate for the synthesis of complex molecular architectures and functional materials. The combination of its reactive sites enables its use in creating scaffolds for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com The bromo and fluoro substituents enhance the reactivity and stability of the molecule, which is a desirable trait in the synthesis of fine chemicals and advanced materials. nbinno.com
The aldehyde functional group can be utilized in various condensation reactions to form larger, more complex structures. For instance, it can react with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and coordination complexes. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for constructing carbon-carbon bonds and assembling intricate molecular frameworks. These reactions are fundamental in the synthesis of conjugated systems for electronic materials.
The fluorine atoms significantly influence the electronic properties of the molecule, increasing its stability and modulating its reactivity. innospk.com Fluorinated compounds are highly sought after in material science for their unique properties, including enhanced thermal stability, and specific electronic characteristics that can be beneficial for applications in liquid crystals and other advanced materials. innospk.com
Below is a table summarizing the potential applications of chemical scaffolds derived from this compound in material science:
| Application Area | Potential Scaffold Type | Key Functional Groups Utilized | Desired Material Properties |
| Organic Electronics | Conjugated Oligomers and Polymers | Aldehyde, Bromo | High charge carrier mobility, tunable bandgap |
| Liquid Crystals | Fluorinated Mesogens | Fluoro, Aldehyde | Thermal stability, specific phase behavior |
| Fluorescent Probes | Heterocyclic Systems | Aldehyde | High quantum yield, specific analyte sensitivity |
| Advanced Coatings | Functionalized Polymers | Aldehyde, Bromo | Improved durability, specific surface properties |
Precursors for Polymer and Oligomer Synthesis
This compound can serve as a valuable monomer or precursor in the synthesis of a variety of polymers and oligomers with specialized functionalities. The aldehyde group is a key functional group for several polymerization reactions, including condensation polymerization and addition polymerization.
For instance, it can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with diamines to form poly(azomethine)s. These polymers are known for their thermal stability and semiconducting properties. The presence of the bromo and fluoro substituents on the polymer backbone can be used to fine-tune the electronic and physical properties of the resulting materials.
Furthermore, the bromine atom can be utilized in post-polymerization modification reactions. This allows for the introduction of various functional groups onto the polymer chain, leading to materials with tailored properties for specific applications. For example, the bromine atom can be replaced with other functional groups via nucleophilic substitution or used in coupling reactions to create graft copolymers.
The table below outlines potential polymerization pathways for this compound and the characteristics of the resulting polymers.
| Polymerization Method | Co-monomer/Reagent | Resulting Polymer Type | Potential Properties and Applications |
| Condensation Polymerization | Diamines | Poly(azomethine)s | Thermally stable, semiconducting materials for organic electronics |
| Wittig Reaction | Phosphonium ylides | Poly(phenylene vinylene) derivatives | Electroluminescent polymers for OLEDs |
| Knoevenagel Condensation | Compounds with active methylene groups | Substituted Polyolefins | Functional polymers with tunable optical properties |
| Suzuki Polycondensation (after conversion of aldehyde) | Diboronic acids/esters | Conjugated Polymers | Materials for organic solar cells and transistors |
The synthesis of conjugated polymers from halogenated aromatic aldehydes is a well-established strategy in materials chemistry. kennesaw.edu These polymers are at the forefront of research in organic electronics due to their potential for creating lightweight, flexible, and low-cost electronic devices. rsc.org The incorporation of this compound into such polymer structures could lead to new materials with enhanced performance characteristics.
Vi. Emerging Research Directions and Future Perspectives in the Chemistry of 3 Bromo 2,6 Difluoro 5 Methylbenzaldehyde
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde. Research is moving towards greener and more efficient catalytic processes that can selectively functionalize the C-H and C-X (where X is a halogen) bonds of this multifunctional molecule.
Photocatalysis has emerged as a powerful tool for the activation of C-H and C-X bonds under mild conditions. For aromatic carbonyl compounds, photocatalytic methods can facilitate C-H fluorination. chemrxiv.orgchemrxiv.org For instance, catalyst-free photochemical fluorination of benzaldehydes to form benzoyl fluorides has been demonstrated, showcasing the potential for direct functionalization of the aldehyde group. chemrxiv.orgchemrxiv.org Visible-light photocatalysis has also been instrumental in the functionalization of polyfluorinated aromatic compounds, enabling C-F and C-X bond cleavage and subsequent C-C bond formation. nih.gov This suggests that photocatalytic approaches could be developed for the selective transformation of the C-Br bond or even a C-F bond in this compound, offering pathways to novel derivatives.
Electrocatalysis offers another avenue for the controlled functionalization of halogenated organic molecules. While specific applications to this particular benzaldehyde (B42025) are yet to be extensively reported, the principles of electrocatalytic cross-coupling reactions are well-established for aryl halides. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids highlights the potential for activating C-F bonds under electrochemical conditions. beilstein-journals.orgnih.gov The distinct electrochemical potentials of the C-Br and C-F bonds could be exploited for selective transformations.
Table 1: Potential Photocatalytic and Electrocatalytic Transformations of this compound
| Catalytic Method | Target Bond | Potential Transformation | Potential Products |
|---|---|---|---|
| Photocatalysis | Aldehydic C-H | Fluorination | 3-Bromo-2,6-difluoro-5-methylbenzoyl fluoride (B91410) |
| Photocatalysis | C-Br | Cross-coupling (e.g., with boronic acids) | 2,6-Difluoro-5-methyl-3-arylbenzaldehyde |
| Photocatalysis | C-F | Dearomative C-C coupling | Polyfluorinated cyclohexadienes |
| Electrocatalysis | C-Br | Reductive coupling | Biaryl compounds |
| Electrocatalysis | C-F | Selective functionalization | Arylated or alkylated derivatives |
Organocatalysis and Biocatalysis for Enantioselective Synthesis
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the creation of chiral molecules. For aldehydes, iminium ion catalysis is a well-established strategy for enantioselective additions. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for organocatalytic transformations, such as asymmetric aldol (B89426), Michael, and Mannich reactions, leading to the synthesis of chiral alcohols, amines, and other valuable building blocks. The development of new organocatalysts tailored for highly substituted and electronically modified benzaldehydes will be a key area of future research. nih.govacs.org
Biocatalysis, with its inherent selectivity and mild reaction conditions, offers a green and sustainable approach to the synthesis of chiral compounds. rsc.org Enzymes such as oxidoreductases, hydrolases, and lyases could be employed for the enantioselective transformation of this compound. For example, amine oxidases can be used for the synthesis of aldehydes from primary amines, a process that could be reversed or adapted for the asymmetric amination of the aldehyde. mdpi.com Furthermore, dehalogenating enzymes, which are known to act on a variety of halogenated aromatic compounds, could potentially be engineered for the selective dehalogenation or functionalization of the bromo or fluoro substituents. nih.govresearchgate.net
Application of Flow Chemistry and Microreactor Technology for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. nih.govrsc.org Flow chemistry and microreactor technology are particularly well-suited for the production of specialty chemicals like this compound. bohrium.comkrishisanskriti.orgparker.com Microreactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. chimia.chmdpi.com
For the synthesis of functionalized benzaldehydes, flow chemistry has been shown to outperform batch processes in terms of yield and selectivity for reactions such as oxidations and aldol condensations. nih.govbeilstein-journals.org The multi-step synthesis of complex molecules can be streamlined by "telescoping" reactions in a continuous flow setup, eliminating the need for intermediate purification steps. unimi.it The scalable production of this compound and its derivatives could be significantly improved by adopting continuous flow methodologies.
Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the development of more efficient synthetic routes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction pathways, intermediates, and the influence of various parameters. spectroscopyonline.comresearchgate.net
For reactions involving this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. researchgate.netrsc.org These methods can track the consumption of reactants and the formation of products and intermediates in real-time, enabling rapid optimization of reaction conditions. For instance, in-situ monitoring can be particularly useful in complex catalytic cycles to identify catalyst deactivation pathways or to elucidate the role of additives. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Reaction Design and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the discovery and development of new molecules and reactions. beilstein-journals.orgbeilstein-journals.org For a molecule like this compound, AI and ML can be applied in several key areas.
ML models can predict the outcome of reactions, including yield and selectivity, based on a set of reaction parameters. beilstein-journals.org This predictive power can significantly reduce the number of experiments required for reaction optimization. Furthermore, AI algorithms can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of the target molecule. arxiv.orgjoaiar.orgpaperpublications.orgdigitellinc.com By analyzing large datasets of catalytic reactions, ML can identify complex structure-activity relationships that may not be apparent to human researchers. nih.gov The integration of ML with automated synthesis platforms can create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. chemrxiv.org
Table 2: Applications of AI and Machine Learning in the Chemistry of this compound
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Reaction Optimization | Prediction of reaction yield and selectivity | Accelerated development of optimal synthetic protocols. |
| Catalyst Design | Identification of novel catalysts for C-H and C-X functionalization | Discovery of more efficient and selective catalysts. |
| Retrosynthesis | Proposing novel synthetic routes | Enabling the synthesis of complex target molecules. |
| Property Prediction | Predicting the physicochemical and biological properties of derivatives | Guiding the design of new functional molecules. |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, and how can regioselectivity be controlled?
Methodological Answer: The aldehyde group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction on a pre-functionalized bromo-difluoro-methylbenzene precursor. Regioselectivity is influenced by directing groups: fluorine atoms act as meta-directors, while bromine serves as an ortho/para-director. Computational modeling (DFT) or isotopic labeling (e.g., deuterated analogs like 1-Bromo-2,6-difluorobenzene-d3 ) can predict/reactively track substitution patterns. Use NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and monitor reaction progress .
Q. How should researchers validate the purity of this compound, and what analytical techniques are critical?
Methodological Answer: Combine HPLC (High-Performance Liquid Chromatography) with UV detection (>95% purity threshold, as seen in bromo-fluorobenzaldehyde analogs ) and GC-MS for volatile impurities. ¹⁹F NMR is essential for confirming fluorine substituent positions, while HRMS (High-Resolution Mass Spectrometry) verifies molecular weight. Cross-validate with melting point analysis (e.g., mp 60–62°C for 4-Bromo-2-fluorobenzaldehyde ) to detect polymorphic impurities.
Q. What safety protocols are recommended for handling this compound, given its structural analogs?
Methodological Answer: Refer to SDS guidelines for brominated aldehydes, such as 3-Bromobenzaldehyde (skin/eye irritation risks ). Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in amber vials to prevent aldehyde oxidation, as recommended for boronic acid derivatives . For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for bromo-difluoro aromatic aldehydes?
Methodological Answer: Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvent effects or isotopic interference. Perform comparative analysis using databases like PubChem (e.g., benzamide derivatives ) and replicate experiments under standardized conditions (e.g., DMSO-d6 for ¹H NMR). Use deuterated solvents to eliminate background signals and validate with 2D NMR (COSY, HSQC) for unambiguous assignments .
Q. What catalytic systems are effective for Suzuki-Miyaura cross-coupling reactions involving this aldehyde as a precursor?
Methodological Answer: Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with arylboronic acids (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid ) are effective. Optimize conditions using microwave-assisted heating (80–120°C) in THF/water mixtures. Monitor coupling efficiency via TLC and quantify yields via HPLC. For sterically hindered substrates, employ Buchwald-Hartwig ligands (XPhos) to enhance reactivity .
Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s stability under basic conditions?
Methodological Answer: Fluorine’s strong -I effect deactivates the aromatic ring, reducing susceptibility to nucleophilic attack but increasing aldehyde oxidation risk. Conduct stability studies in DMSO/water at pH 7–12, tracking degradation via UV-Vis (λmax ~270 nm for aldehydes ). Compare with non-fluorinated analogs (e.g., 3-Bromobenzaldehyde ) to isolate electronic effects. Stabilize solutions with antioxidants like BHT (butylated hydroxytoluene).
Q. What strategies mitigate competing side reactions during nucleophilic substitution at the bromine site?
Methodological Answer: Control reaction temperature (0–25°C) to minimize elimination pathways. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. For SNAr (nucleophilic aromatic substitution), activate the ring with electron-withdrawing groups (e.g., –CF₃, as in 3-Bromo-4-chlorobenzotrifluoride ). Screen bases (K₂CO₃ vs. Cs₂CO₃) to optimize nucleophile availability while avoiding aldehyde decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
